molecular formula C8H18O B155022 3-Methyl-4-heptanol CAS No. 1838-73-9

3-Methyl-4-heptanol

Cat. No. B155022
CAS RN: 1838-73-9
M. Wt: 130.23 g/mol
InChI Key: JMRDKKYZLXDPLN-UHFFFAOYSA-N
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Description

3-Methyl-4-heptanol is a chemical compound with the molecular formula C8H18O . It has an average mass of 130.228 Da and a monoisotopic mass of 130.135757 Da . It is also known by other names such as 4-Heptanol, 3-methyl-, and 3-methylheptan-4-ol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-heptanol consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D models, which can be viewed using specific software .


Physical And Chemical Properties Analysis

3-Methyl-4-heptanol has a molecular weight of 130.2279 . It is a flammable liquid . The boiling point is reported to be between 173-175°C . The compound has a density of 0.833 g/cm^3 .

Scientific Research Applications

High-Pressure Effects on Dielectric Processes

Research by Pawlus et al. (2013) explored the effects of high pressure on the Debye process of 4-methyl-3-heptanol, revealing significant intensity gain under pressure. This provides insights into the behavior of monohydroxy alcohols under varying pressure conditions.

Role in Aggregation Pheromones

The compound's stereoisomers are components of aggregation pheromones in certain insects, like the almond bark beetle Zada et al. (2004). This research aids in understanding insect behavior and developing pest control strategies.

Pressure and Temperature Dependence in Liquid Structure

The work by Vij et al. (1981) and Vij et al. (1981) on the permittivity of heptanol isomers, including 3-methyl-4-heptanol, emphasizes the impact of hydroxyl and methyl groups on the liquid's structure under different conditions.

Role in Mandibular Gland Secretions

Research by Do Nascimento et al. (1997) highlights the presence of 4-methyl-3-heptanol in the mandibular gland secretions of certain ant species, contributing to the understanding of chemical communication in insects.

Study of Supramolecular Dynamics

Investigations by Gainaru et al. (2014) into monohydroxy alcohols like 5-methyl-3-heptanol, closely related to 3-methyl-4-heptanol, provide insights into the rheological and dielectric properties of these substances.

Synthesis Techniques

Studies like that of Nakagawa & Mori (1984) demonstrate the synthesis of 4-methyl-3-heptanol isomers, contributing to the field of organic synthesis and pheromone production.

Insights into Ionic Interactions and Hydrogen Bonding

The research by Hofer & Johari (1991) on the effect of ions on hydrogen bond associations in octanols, including 4-methyl-3-heptanol, offers valuable information on the influence of ionic interactions in such compounds.

Implications for Bioassays and Electrophysiological Studies

Studies on compounds like 4-methyl-3-heptanone, closely related to 4-methyl-3-heptanol, by Blight et al. (1983) provide insights into bioassay methods and electrophysiological responses in insects.

High-Frequency Relaxation Processes in Alcohols

Research by Murthy & Tyagi (2002) on the dielectric relaxation technique in alcohols like 4-methyl-3-heptanol contributes to the understanding of high-frequency relaxation processes in these substances.

Safety And Hazards

3-Methyl-4-heptanol is a flammable liquid and vapor . It can cause serious eye irritation . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of ingestion, the mouth should be cleaned with water, and plenty of water should be drunk .

properties

IUPAC Name

3-methylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-8(9)7(3)5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRDKKYZLXDPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875772
Record name 4-Heptanol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-heptanol

CAS RN

1838-73-9
Record name 3-Methyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylheptan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
DD Bombick, JM Clemens, GA McDonald, CJ Hixson… - Chemosphere, 1993 - Elsevier
3-Methylheptane (3-MH), a component of fuels and solvents, is found widely distributed in the environment. Male 344 Fischer rats, dosed by gavage with 3-MH yielded the following …
Number of citations: 1 www.sciencedirect.com
PBP Serra, I Krakovský, M Fulem, K Růžička - Journal of Thermal Analysis …, 2018 - Springer
… -3-hexanol, 4-ethyl-3-hexanol, 3-methyl-4-heptanol and 4-methyl-4-heptanol, the original … (0.2%), 4-ethyl-3-hexanol (0.3%), 3-methyl-4-heptanol (0.4%) and 4-methyl-4-heptanol (0.1%). …
Number of citations: 6 link.springer.com
C Zhu, F Xu, H Wu, X Wang - 2016 International Conference on …, 2017 - atlantis-press.com
Background: Musa basjoo Sieb. et Zucc. is widely distributed around the world, used to treat a variety of diseases. Volatile oils as an important component of the Musa basjoo, but it …
Number of citations: 1 www.atlantis-press.com
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com
GP Johari, W Dannhauser - The Journal of Physical Chemistry, 1968 - ACS Publications
… The equilibrium dielectric constant of 2-methyl- and 3-methyl-4-heptanol and also 2,5-dimethyl-, 2,4-dimethyl-, 2,2-dimethyl-, and 3,4-dimethyl-3-hexanol has been measured over a …
Number of citations: 51 pubs.acs.org
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
EF Degering, RI Hoaglin - … of the Indiana Academy of Science, 1942 - journals.iupui.edu
Reduction of the Nitroalcohols to the Corresponding Aminoalcohols The nitroalcohols made, with one exception, were hydrogenated to the aminoalcohols. These products should have …
Number of citations: 4 journals.iupui.edu
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
M Chastrette, D Cretin, E Aïdi - Journal of Chemical Information …, 1996 - ACS Publications
Structure−odor relationships were established for a sample of 99 aliphatic alcohols using a three-layer backpropagation neural network. The molecular structure was described using a …
Number of citations: 59 pubs.acs.org

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